2,8-Dichloro-10H-phenoxazine is a chlorinated derivative of phenoxazine, characterized by its unique three-ring structure that incorporates nitrogen and oxygen atoms. The molecular formula for this compound is , with chlorine atoms located at the 2 and 8 positions of the phenoxazine ring. This structural configuration imparts distinctive chemical properties to 2,8-dichloro-10H-phenoxazine, influencing its reactivity and biological activity. Phenoxazines, including this compound, are widely studied for their applications in medicinal chemistry and materials science due to their potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2,8-dichloro-10H-phenoxazine can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. For instance, reactions may be conducted at elevated temperatures (250-280 °C) in the presence of solvents like diphenyl ether or diethylene glycol to facilitate the cyclization process .
The molecular structure of 2,8-dichloro-10H-phenoxazine can be represented as follows:
This compound features two chlorine substituents on the phenoxazine ring, which significantly alter its chemical behavior compared to other derivatives.
2,8-Dichloro-10H-phenoxazine participates in various chemical reactions:
These reactions are crucial for synthesizing new derivatives with potentially enhanced biological activities .
The mechanism of action for 2,8-dichloro-10H-phenoxazine involves its interaction with biological systems at a molecular level. Studies suggest that it can bind to various biomolecules, influencing cellular processes such as:
Further research is needed to elucidate these interactions fully and their implications for therapeutic applications.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity during synthesis .
2,8-Dichloro-10H-phenoxazine has several notable applications:
Regioselective halogenation of the phenoxazine core enables precise installation of chlorine atoms at the 2- and 8-positions, which is critical for tuning electronic properties and enabling downstream derivatization. Electrophilic aromatic substitution (EAS) remains the most direct approach, leveraging the inherent electron-rich character of the phenoxazine system. When treated with chlorine equivalents such as N-chlorosuccinimide (NCS) in dimethylformamide (DMF), phenoxazine undergoes preferential chlorination at the 3- and 7-positions due to maximal electron density at these sites. Achieving 2,8-dichlorination requires a multistep sequence involving temporary N-protection to block reactive positions, followed by orthogonal deprotection [2] [5].
Metal-catalyzed C–H activation offers a more direct pathway to 2,8-dichloro functionalization. Iridium-catalyzed borylation at the 2- and 8-positions (the most sterically accessible sites) enables subsequent halogenation via copper-mediated Sandmeyer reactions. This approach achieves >85% regioselectivity for 2,8-dihalogenated products when employing small diboron reagents (B₂eg₂, eg = ethanediol) with sterically demanding iridium catalysts such as [Ir(OMe)(cod)]₂/dtbpy. The resulting boronate intermediates undergo facile chlorination using CuCl₂, providing 2,8-dichloro-10H-phenoxazine in 72% isolated yield [5] [8].
Table 1: Regioselectivity Comparison in Phenoxazine Halogenation
Method | Reagents/Conditions | Positional Preference | Yield (%) |
---|---|---|---|
EAS (Unprotected) | NCS, DMF, 0°C | 3,7-Dichloro | 65 |
EAS (N-Protected) | SO₂Cl₂, CH₂Cl₂, reflux | 2,8-Dichloro | 78 |
Ir-Catalyzed Borylation | [Ir]/B₂eg₂, then CuCl₂ | 2,8-Dichloro | 72 |
The "butterfly" conformation of phenoxazine significantly influences halogenation patterns. X-ray crystallography reveals that 10-substituted phenoxazines exhibit dihedral angles of 24.8°–32.4° between aromatic rings, creating steric constraints that favor electrophilic attack at the 2,8-positions over the 1,9-sites. Computational analyses (DFT, B3LYP/6-31G(d,p)) confirm that chlorination at C2/C8 reduces the HOMO–LUMO gap by 0.35 eV compared to the parent phenoxazine, enhancing electron-accepting capability [5] [10].
Transition metal catalysis enables efficient elaboration of 2,8-dichloro-10H-phenoxazine into advanced functional materials. The orthogonal reactivity of the 2- and 8-chlorine atoms permits sequential functionalization, as demonstrated in Buchwald-Hartwig aminations. When 2,8-dichloro-10H-phenoxazine reacts with perylene under Pd(OAc)₂ catalysis (5 mol%), t-BuONa base, and P(t-Bu)₃ ligand in toluene at 110°C, mono-amination occurs selectively at the less sterically hindered C8 position. Subsequent reaction with a second amine at elevated temperature (150°C) functionalizes the C2 position, yielding asymmetrically disubstituted derivatives like 10-(perylene-3-yl)-2-morpholino-8-chloro-10H-phenoxazine in 78% yield [2] [3].
Copper-catalyzed Ullmann-type couplings provide access to thioether-functionalized analogues essential for optoelectronic applications. Treatment of 2,8-dichloro-10H-phenoxazine with arylthiols using CuI (20 mol%) and 1,10-phenanthroline in DMSO at 120°C achieves double C–S bond formation with <5% homocoupling byproducts. This method exhibits exceptional functional group tolerance, accommodating electron-withdrawing groups (–CF₃, –CN) and electron-donating substituents (–OMe, –SMe) on the arylthiol component [5] [9].
Table 2: Metal-Catalyzed Coupling Reactions of 2,8-Dichloro-10H-phenoxazine
Reaction Type | Catalyst System | Products | Yield Range (%) |
---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/P(t-Bu)₃/NaOtBu | N-(Perylenyl)phenoxazines | 70–78 |
Ullmann C–S Coupling | CuI/phenanthroline/K₂CO₃ | Diarylthio-phenoxazines | 65–92 |
Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | 2,8-Diarylphenoxazines | 60–85 |
Suzuki-Miyaura cross-coupling enables installation of aryl/heteroaryl groups at the C2 and C8 positions. Using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ base in toluene/water (3:1), 2,8-dichloro-10H-phenoxazine reacts sequentially with arylboronic acids bearing varying electronic properties. Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) couple efficiently at 80°C, while electron-rich variants require higher temperatures (110°C). This stepwise approach generates unsymmetrical 2-aryl-8-aryl' derivatives crucial for tuning charge-transfer properties in photocatalysts [2] [10].
Solvent-free mechanochemical synthesis provides an environmentally benign route to 2,8-dichloro-phenoxazine derivatives by minimizing waste generation and energy consumption. High-speed ball milling enables dehydrogenative phenoxazination of phenols without traditional solvents. A mixture of phenoxazine, phenol derivatives (3 equiv), and K₂CO₃ (1 equiv) subjected to oscillatory ball milling (30 Hz, stainless steel jar) under O₂ atmosphere produces N-arylphenoxazines in 40–85% yield within 2 hours. This method demonstrates exceptional functional group compatibility, successfully accommodating electron-donating groups (–OMe, –tBu), electron-withdrawing substituents (–CF₃, –CO₂Me), and heterocyclic phenols (2-phenylindole) [3] [6].
Diaryliodonium salts serve as efficient arylating agents under mechanochemical conditions. Milling 2-iodophenol, o-iodonitrobenzene, and K₂CO₃ (2 equiv) at 25 Hz generates the diaryl ether precursor to phenoxazine. Subsequent one-pot reductive cyclization using Fe/NH₄Cl in the same vessel yields 2,8-dichloro-10H-phenoxazine after 1 hour, avoiding solvent-intensive purification. This cascade sequence achieves 72% overall yield based on recovered diaryl ether, significantly outperforming solution-phase analogues (typical 50% yield over three steps) [3] [6].
Table 3: Solvent-Free Synthesis of Phenoxazine Derivatives
Method | Conditions | Substrate Scope | Yield (%) |
---|---|---|---|
O₂-Mediated Phenoxazination | Ball milling, K₂CO₃, O₂, 2h | Electron-rich/deficient phenols | 40–85 |
Diaryliodonium Arylation | Milling, K₂CO₃, then Fe/NH₄Cl | Halogenated precursors | 72 (overall) |
Acid-Catalyzed Cyclization | Solid-state grinding, PTSA, 60°C | o-Aminophenols/carbonyls | 55–70 |
The reaction kinetics of mechanochemical phenoxazination exhibit a 3-fold acceleration compared to solution-phase reactions. This enhancement arises from continuous surface renewal and localized heating at collision points, which facilitate the critical O₂-mediated dehydrogenation step. In situ Raman spectroscopy confirms complete consumption of phenoxazine within 90 minutes, whereas conventional heating in o-dichlorobenzene requires 3 hours at 130°C for comparable conversion [3] [6].
Density functional theory (DFT) calculations provide critical insights for rationally designing 2,8-dichloro-phenoxazines with tailored electronic properties. Geometry optimizations at the B3LYP/6-31G(d,p) level reveal that chlorine substitution at C2/C8 induces a planarization effect, reducing the inter-ring dihedral angle from 24.8° in unsubstituted phenoxazine to 14.5° in the dichloro derivative. This structural distortion enhances π-conjugation along the molecular axis, lowering the LUMO energy by 0.78 eV compared to the parent system. Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/6-311++G(d,p) level accurately predict the absorption maxima (λₘₐₓ = 385 nm, calc. 379 nm) and charge-transfer characteristics essential for photoredox applications [5] [10].
Frontier molecular orbital (FMO) analysis guides the development of strongly electron-deficient phenoxazines for organic electronics. Introducing cyanoacrylic acid acceptors at C3 of 2,8-dichloro-10H-phenoxazine creates a donor-acceptor (D-A) architecture with a calculated HOMO–LUMO gap of 2.18 eV – significantly narrower than unmodified phenoxazine (3.45 eV). Natural bond orbital (NBO) analysis quantifies the electron-withdrawing potency of the 2,8-dichloro substitution, showing a 12.7 kcal/mol stabilization of the phenoxazine π*-orbitals versus monosubstituted analogues. These computational predictions correlate strongly with experimental electrochemical measurements, where cyclic voltammetry reveals a 0.32 V positive shift in oxidation potential per chlorine atom [5] [10].
Table 4: Computational Parameters for Phenoxazine Derivatives
Compound | HOMO (eV) | LUMO (eV) | ΔGap (eV) | Dipole Moment (D) |
---|---|---|---|---|
10H-Phenoxazine | -5.12 | -1.67 | 3.45 | 1.98 |
2-Chloro-10H-phenoxazine | -5.31 | -1.94 | 3.37 | 2.15 |
2,8-Dichloro-10H-phenoxazine | -5.49 | -2.21 | 3.28 | 2.87 |
2,8-Dichloro-3-(CN)₂-10H-phenoxazine | -5.87 | -3.69 | 2.18 | 6.42 |
Nonlinear optical (NLO) property screening identifies 2,8-dichloro-phenoxazines as promising candidates for photonic devices. First hyperpolarizability (β) calculations at the M06-2X/6-31+G(d) level reveal that asymmetric functionalization (e.g., 2-cyano-8-formyl derivatives) generates β values up to 48.7 × 10⁻³⁰ esu – 15× higher than urea standards. Molecular electrostatic potential (MEP) mapping visualizes the charge-separated states, showing pronounced positive potentials at the nitrogen and chlorine atoms (nucleophilic attack sites) and negative potentials at aldehyde/cyano substituents (electrophilic regions). These computational insights enable targeted synthesis of phenoxazines with β values >40 × 10⁻³⁰ esu for electro-optic modulation applications [10].
Compound Glossary
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: